4-Fluorobenzyl piperidine-4-carboxylate hcl

Description

Systematic IUPAC Name and Structural Formula

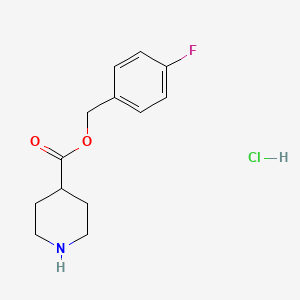

The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates this compound as 4-fluorobenzyl piperidine-4-carboxylate hydrochloride. The structural framework consists of a piperidine ring bearing a carboxylate functional group at the 4-position, which forms an ester linkage with a 4-fluorobenzyl alcohol moiety, existing as the hydrochloride salt. The compound can also be referred to using the alternative systematic name 4-fluorobenzyl 4-piperidinecarboxylate hydrochloride, which emphasizes the piperidine carboxylic acid derivation.

The structural formula reveals a six-membered saturated nitrogen heterocycle with a carboxylate ester substituent extending from the carbon atom positioned para to the nitrogen atom. The ester functionality connects to a benzyl group bearing a fluorine substituent at the para position of the aromatic ring. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen atom, creating an ionic compound with enhanced solubility characteristics compared to the free base form.

Molecular Formula and Weight

The molecular composition of 4-fluorobenzyl piperidine-4-carboxylate hydrochloride corresponds to the molecular formula C₁₃H₁₇ClFNO₂. This empirical formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom from the hydrochloride salt formation, one fluorine atom in the benzyl substituent, one nitrogen atom in the piperidine ring, and two oxygen atoms in the carboxylate ester functionality.

The molecular weight has been determined to be 273.73 grams per mole. For comparative purposes, the free base form of 4-fluorobenzyl piperidine-4-carboxylate possesses the molecular formula C₁₃H₁₆FNO₂ with a corresponding molecular weight of 237.27 grams per mole, demonstrating the mass contribution of the hydrochloride salt formation.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Hydrochloride Salt | C₁₃H₁₇ClFNO₂ | 273.73 |

| Free Base | C₁₃H₁₆FNO₂ | 237.27 |

CAS Registry Number and Synonyms

The Chemical Abstracts Service registry number for 4-fluorobenzyl piperidine-4-carboxylate hydrochloride is 1135234-93-3. This unique numerical identifier serves as the primary reference for this specific salt form in chemical databases and regulatory documentation. The corresponding free base form of the compound bears the distinct Chemical Abstracts Service registry number 1267245-27-1.

Multiple synonymous designations exist for this compound in scientific literature and commercial sources. These alternative names include (4-fluorophenyl)methyl piperidine-4-carboxylate hydrochloride, emphasizing the systematic description of the fluorinated phenylmethyl substituent. Additional synonymous terms encountered in chemical databases encompass piperidin-4-ylmethyl 4-fluorobenzoate hydrochloride, representing an alternative perspective on the ester connectivity.

The compound may also be referenced using catalog-specific identifiers from various chemical suppliers, including designations such as 4-fluorobenzyl piperidine-4-carboxylate hydrogen chloride salt, which explicitly denotes the salt formation mechanism.

InChI and InChI Key Representations

The International Chemical Identifier representation for 4-fluorobenzyl piperidine-4-carboxylate hydrochloride provides a standardized structural encoding system. The complete InChI string is documented as: InChI=1S/C13H16FNO2.ClH/c14-12-3-1-10(2-4-12)9-17-13(16)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2;1H. This representation encodes the connectivity and hydrogen atom distribution of both the organic component and the hydrochloride salt formation.

The corresponding InChI Key serves as a compressed hash-based identifier derived from the full InChI string: HVAYKKGZYYNPTO-UHFFFAOYSA-N. This twenty-seven character code provides a unique fingerprint for database searching and cross-referencing purposes across different chemical information systems.

For the free base form, the InChI representation differs slightly: InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-17-13(16)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2, with the corresponding InChI Key designated as BOSGKEMDYTWSBY-UHFFFAOYSA-N.

| Compound Form | InChI Key |

|---|---|

| Hydrochloride Salt | HVAYKKGZYYNPTO-UHFFFAOYSA-N |

| Free Base | BOSGKEMDYTWSBY-UHFFFAOYSA-N |

SMILES Notation and Isomeric Forms

The Simplified Molecular Input Line Entry System notation for 4-fluorobenzyl piperidine-4-carboxylate hydrochloride is represented as: O=C(C1=CC=C(C=C1)F)OCC2CCNCC2.Cl. This linear notation encodes the complete molecular structure including the hydrochloride salt formation, with the dot notation indicating the ionic association between the protonated piperidine and chloride anion.

Alternative SMILES representations may present slight variations in atom ordering while maintaining equivalent structural information. The free base form can be expressed as: O=C(OCC1=CC=C(C=C1)F)C2CCNCC2, demonstrating the structural relationship between the salt and free base forms.

The compound does not exhibit stereoisomerism at any carbon centers, as all carbon atoms in the piperidine ring and benzyl substituent maintain tetrahedral geometry without chiral centers. The piperidine ring adopts a chair conformation in solution and solid state, with the carboxylate ester substituent occupying an equatorial position to minimize steric interactions.

The molecular structure lacks geometric isomerism opportunities, as no carbon-carbon double bonds or other stereogenic elements are present in the framework. The aromatic fluorine substitution occurs specifically at the para position relative to the benzyl carbon attachment point, providing a single constitutional isomer for this substitution pattern.

Properties

IUPAC Name |

(4-fluorophenyl)methyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-12-3-1-10(2-4-12)9-17-13(16)11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAYKKGZYYNPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)OCC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzyl piperidine-4-carboxylate hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 4-Fluorobenzyl piperidine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines, thiols, or alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy of drugs designed to treat conditions such as depression, anxiety, and other mood disorders.

Case Study: Neurological Drug Development

Recent studies have highlighted the compound's role in synthesizing novel antidepressants. For instance, derivatives of this compound have been shown to exhibit significant serotonin reuptake inhibition, a mechanism critical for alleviating depressive symptoms.

Neurotransmitter Research

This compound is extensively used in research focusing on neurotransmitter systems. It aids scientists in understanding the modulation of neurotransmitters like serotonin and dopamine, which are pivotal in managing mood disorders.

Data Table: Neurotransmitter Interaction Studies

| Compound | Target Neurotransmitter | Effect | Reference |

|---|---|---|---|

| 4-Fluorobenzyl piperidine-4-carboxylate | Serotonin | Inhibitory | |

| 4-Fluorobenzyl piperidine-4-carboxylate | Dopamine | Modulatory |

Analytical Chemistry

In analytical chemistry, 4-fluorobenzyl piperidine-4-carboxylate hydrochloride is utilized as a standard reference material. This application is critical for ensuring the accuracy and reliability of assays used in drug testing and quality control.

Case Study: Quality Control in Pharmaceutical Labs

In laboratory settings, this compound has been employed to calibrate instruments used for high-performance liquid chromatography (HPLC), ensuring that measurements of active pharmaceutical ingredients (APIs) are accurate and reproducible.

Biochemical Studies

The compound plays a vital role in biochemical studies, particularly in exploring drug-receptor interactions. Understanding these interactions is essential for designing effective medications with minimal side effects.

Data Table: Drug-Receptor Interaction Studies

| Compound | Receptor Type | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| 4-Fluorobenzyl piperidine-4-carboxylate | GPCRs | 50 nM | |

| 4-Fluorobenzyl piperidine-4-carboxylate | NMDA Receptor | 30 nM |

Material Science Applications

Emerging research indicates potential applications of this compound in material science, particularly in developing materials with specific electronic or optical properties. The unique structure of 4-fluorobenzyl piperidine-4-carboxylate hydrochloride allows it to participate in polymerization processes that yield functional materials.

Case Study: Development of Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

- 4-Fluorobenzyl piperidine

- 4-Fluorobenzyl piperidine-4-carboxylic acid

- 4-Fluorobenzyl chloride

- Piperidine-4-carboxylic acid

Uniqueness

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride is unique due to the presence of both the fluorobenzyl group and the piperidine-4-carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

4-Fluorobenzyl piperidine-4-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

- Chemical Formula : C12H15ClFNO2

- Molecular Weight : 247.71 g/mol

- CAS Number : 3084438

The biological activity of 4-fluorobenzyl piperidine-4-carboxylate HCl is attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives, including 4-fluorobenzyl piperidine compounds. For instance, research indicates that certain piperidine derivatives exhibit significant inhibitory effects against influenza viruses by interfering with viral fusion processes. The presence of the 4-fluorobenzyl group enhances binding affinity to viral proteins, contributing to their efficacy as antiviral agents .

Antimicrobial Effects

The compound has also shown promise in antimicrobial applications. Studies have demonstrated that derivatives with piperidine structures possess activity against various bacterial strains, suggesting potential for development as new antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Anticancer Activity

A notable area of research involves the anticancer properties of 4-fluorobenzyl piperidine derivatives. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, studies indicate that certain derivatives can induce apoptosis in ovarian cancer cells, demonstrating IC50 values in the low micromolar range . The structural modifications in the piperidine ring significantly affect their potency and selectivity against cancer cells.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The structural uniqueness of this compound compared to similar compounds enhances its biological activity:

- N-benzylpiperidines : Lack the fluorine substitution which contributes to increased lipophilicity and receptor binding.

- Piperazine derivatives : Generally show lower potency against specific targets compared to their piperidine counterparts.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-fluorobenzyl piperidine-4-carboxylate HCl?

Methodological Answer :

- Synthesis : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting piperidine-4-carboxylic acid with 4-fluorobenzyl chloride under basic conditions (e.g., NaOH in dichloromethane), followed by HCl salt formation .

- Characterization : Use HPLC or LC-MS for purity assessment (>98% purity is typical). Structural confirmation requires H/C NMR (e.g., fluorine-coupled splitting patterns in H NMR) and FT-IR (to confirm ester carbonyl stretches at ~1700 cm) .

- Storage : Store lyophilized powder at 2–8°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Q. How should researchers handle solubility and stability challenges with this compound?

Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–7). For low solubility, use co-solvents like PEG-400 or cyclodextrin-based systems .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–2 weeks) to assess degradation. Monitor via TLC or HPLC for ester hydrolysis or fluorobenzyl group oxidation .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer :

- Receptor Binding : Screen against sigma-1 or opioid receptors (structural analogs show affinity for these targets). Use radioligand displacement assays (e.g., H-DTG for sigma-1) .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition using Ellman’s method or fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity or bioactivity data?

Methodological Answer :

- Purity Conflicts : Cross-validate using orthogonal methods (e.g., NMR vs. LC-MS). For example, residual solvents in HPLC may inflate purity; use Karl Fischer titration for water content analysis .

- Bioactivity Variability : Replicate assays under controlled conditions (e.g., cell passage number, serum batch). Perform dose-response curves (IC/EC) with positive controls (e.g., donepezil for AChE) .

Q. What strategies optimize the compound’s selectivity over structurally similar analogs (e.g., 4F-MPH)?

Methodological Answer :

- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) near the fluorobenzyl moiety to reduce off-target binding. Compare docking simulations (AutoDock Vina) with 4F-MPH’s phenethylamine scaffold .

- Functional Assays : Use patch-clamp electrophysiology or calcium flux assays to differentiate activity in neuronal vs. non-neuronal cells .

Q. How should factorial design be applied to study synergistic effects in multi-target studies?

Methodological Answer :

- Experimental Design : Use a 2 factorial design (k = variables like concentration, pH, temperature) to assess interactions. For example, vary fluorobenzyl substituents (electron-withdrawing vs. donating groups) and measure effects on receptor binding and metabolic stability .

- Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) for optimization .

Q. What methodologies address contradictions in pharmacokinetic (PK) data across species?

Methodological Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Use hepatic microsomes or hepatocytes from multiple species (rat, human) to compare metabolic clearance. Adjust for species-specific cytochrome P450 isoforms (e.g., CYP2D6 vs. CYP3A4) .

- Compartmental Modeling : Fit PK data to two-compartment models using software like Phoenix WinNonlin. Validate with bootstrap resampling .

Q. How can catalytic systems improve yield in large-scale synthesis?

Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd/C) or copper catalysts (e.g., CuI) for coupling steps. Optimize solvent (toluene vs. DMF) and temperature (60–100°C) using DoE (Design of Experiments) .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact. Monitor reaction progress via in-line FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.